Diethyl 2-(4-fluorophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

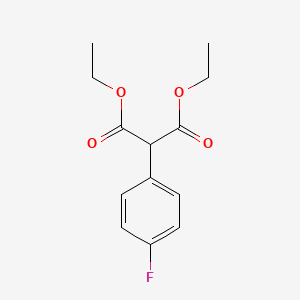

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPZGTQIXUSMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382193 | |

| Record name | Diethyl 2-(4-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2965-90-4 | |

| Record name | Diethyl 2-(4-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-fluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing diethyl 2-(4-fluorophenyl)malonate, a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The document focuses on two prominent copper-catalyzed C-arylation methods, presenting detailed experimental protocols, comparative quantitative data, and a logical workflow diagram to facilitate understanding and replication.

Introduction

This compound is a disubstituted malonic ester derivative featuring a fluorinated aromatic ring. The presence of the 4-fluorophenyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a sought-after building block in medicinal chemistry. Traditional methods for the arylation of diethyl malonate have often been limited by harsh reaction conditions, low yields, and a narrow substrate scope. However, the advent of copper-catalyzed cross-coupling reactions has provided milder and more efficient routes to this class of compounds. This guide will focus on two such methodologies: a homogeneous copper(I) iodide-catalyzed reaction and a heterogeneous copper(II) oxide nanoparticle-catalyzed approach.

Core Synthesis Pathways

The most effective and widely applicable methods for the synthesis of this compound involve the copper-catalyzed arylation of diethyl malonate with a suitable 4-fluorophenyl halide. These methods offer significant advantages over traditional nucleophilic aromatic substitution, which typically requires highly activated aryl halides.

Homogeneous Copper(I)-Catalyzed Arylation (Ullmann-type Coupling)

A robust and versatile method for the synthesis of α-aryl malonates is the copper(I)-catalyzed coupling of aryl iodides with diethyl malonate. Developed by Hennessy and Buchwald, this procedure utilizes a copper(I) iodide catalyst in conjunction with a phenol-based ligand and a cesium carbonate base.[1][2][3] This system is known for its tolerance of a wide range of functional groups and its ability to proceed under relatively mild conditions.

Heterogeneous Copper(II) Oxide Nanoparticle-Catalyzed Arylation

An alternative, ligand-free approach involves the use of copper(II) oxide nanoparticles (CuO-NPs) as a recyclable heterogeneous catalyst.[4][5] This method also employs cesium carbonate as a base and typically uses dimethyl sulfoxide (DMSO) as the solvent. The heterogeneous nature of the catalyst simplifies product purification, as the nanoparticles can be recovered by filtration and reused.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficacy and reaction conditions.

| Parameter | Homogeneous CuI Catalysis[1][2] | Heterogeneous CuO-NP Catalysis[4] |

| Aryl Halide | 4-Fluoroiodobenzene | 4-Fluoroiodobenzene or 4-Fluorobromobenzene |

| Catalyst | Copper(I) Iodide (CuI) | Copper(II) Oxide Nanoparticles (CuO-NPs) |

| Ligand | 2-Phenylphenol | None |

| Base | Cesium Carbonate (Cs₂CO₃) | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Toluene or Dioxane | Dimethyl Sulfoxide (DMSO) |

| Temperature | 80-110 °C | 80 °C |

| Reaction Time | 12-24 hours | 9-11 hours |

| Catalyst Loading | 5-10 mol % | 10 mol % |

| Typical Yield | Good to Excellent (e.g., 75-95% for similar substrates) | Good (e.g., 76-81% for similar substrates) |

Experimental Protocols

General Procedure for Homogeneous Copper(I)-Catalyzed Arylation

This protocol is based on the general method described by Hennessy and Buchwald for the arylation of diethyl malonate.[1][2][3]

Materials:

-

4-Fluoroiodobenzene

-

Diethyl malonate

-

Copper(I) iodide (CuI)

-

2-Phenylphenol

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene (or dioxane)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, argon-flushed Schlenk tube equipped with a magnetic stir bar, add CuI (5-10 mol %), 2-phenylphenol (10-20 mol %), and Cs₂CO₃ (2.0 equivalents).

-

Seal the tube with a septum and evacuate and backfill with argon three times.

-

Add anhydrous toluene (or dioxane) via syringe, followed by diethyl malonate (1.2-1.5 equivalents) and 4-fluoroiodobenzene (1.0 equivalent).

-

Place the sealed reaction tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

-

Wash the combined organic filtrate with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

General Procedure for Heterogeneous CuO-NP-Catalyzed Arylation

This protocol is based on the general method described for the C-arylation of diethyl malonate using CuO nanoparticles.[4]

Materials:

-

4-Fluoroiodobenzene (or 4-fluorobromobenzene)

-

Diethyl malonate

-

Copper(II) oxide nanoparticles (CuO-NPs)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add CuO nanoparticles (10 mol %), Cs₂CO₃ (0.5 equivalents), and anhydrous DMSO.

-

Add diethyl malonate (3.0 equivalents) and the 4-fluorophenyl halide (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 9-11 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

The CuO nanoparticles can be recovered from the aqueous layer by filtration, washed with water and ethanol, dried, and reused.

Synthesis Pathway Diagram

The following diagram illustrates the workflow for the homogeneous copper(I)-catalyzed synthesis of this compound.

References

- 1. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 3. A general and mild copper-catalyzed arylation of diethyl malonate. | Sigma-Aldrich [sigmaaldrich.com]

- 4. C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 2-(4-fluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-(4-fluorophenyl)malonate, a valuable intermediate in organic synthesis and potential candidate for further investigation in drug discovery. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and explores its potential biological significance.

Core Identifiers and Properties

This compound is a substituted diethyl malonate derivative. Its core chemical identifiers and physical properties are summarized below.

| Identifier | Value |

| CAS Number | 2965-90-4[1] |

| Molecular Formula | C₁₃H₁₅FO₄ |

| Molecular Weight | 254.25 g/mol |

| IUPAC Name | Diethyl 2-(4-fluorophenyl)propanedioate[1] |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC |

| InChI | InChI=1S/C13H15FO4/c1-3-17-12(15)11(9-5-7-10(14)8-6-9)13(16)18-4-2/h5-8,11H,3-4H2,1-2H3 |

| InChIKey | BQJCRGZRTZOFRE-UHFFFAOYSA-N |

Table 1: Core Identifiers for this compound

| Physical Property | Value |

| Density | 1.173 g/cm³ (Predicted) |

| Boiling Point | 302.9 °C at 760 mmHg (Predicted) |

| Purity | ≥95%[1] |

Table 2: Physical Properties of this compound

Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable 4-fluorophenyl halide with diethyl malonate. The following protocol is a generalized procedure based on common methods for the synthesis of similar arylmalonates.

Synthesis of this compound

Materials:

-

4-Fluorobenzyl bromide

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous ethanol or Dry Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Alternatively, sodium hydride (1.1 equivalents) can be suspended in dry DMF.

-

Addition of Diethyl Malonate: Diethyl malonate (1.0 equivalent) is added dropwise to the base solution at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure the complete formation of the malonate enolate.

-

Addition of 4-Fluorobenzyl Bromide: A solution of 4-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of the reaction solvent is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium chloride solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis Workflow

The synthesis of this compound follows a logical workflow from starting materials to the final purified product.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, derivatives of phenylmalonates and other fluorinated organic compounds have shown promise as anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.

The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and enhanced binding affinity to target proteins. It is hypothesized that this compound could act as a modulator of neuronal excitability.

The potential mechanism of action could involve the following pathways:

-

Modulation of Voltage-Gated Sodium Channels: Many anticonvulsant drugs stabilize the inactive state of voltage-gated sodium channels, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling, either by direct action on GABA receptors or by inhibiting GABA reuptake or metabolism, leads to a decrease in neuronal excitability.

The following diagram illustrates a hypothetical signaling pathway for the potential anticonvulsant activity of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry, particularly in the development of novel anticonvulsant therapies. The presence of the fluorophenyl moiety makes it an attractive candidate for studies aimed at improving the pharmacological profiles of existing neuronal excitability modulators. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

Technical Guide: 1H and 13C NMR Spectral Analysis of Diethyl 2-(4-fluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-fluorophenyl)malonate is a substituted diethyl malonate derivative of interest in organic synthesis and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, comprehensive experimental protocols for acquiring high-quality NMR spectra, and a logical workflow for NMR analysis.

Disclaimer: Extensive searches of available spectral databases and scientific literature did not yield experimental ¹H and ¹³C NMR data for this compound. The spectral data presented in this guide are therefore predicted values based on established NMR principles and comparison with structurally similar compounds. These predictions are intended to serve as a reference for researchers.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on chemical shifts.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.20 | Doublet of Doublets | 2H | H-2', H-6' (Aromatic) |

| ~7.10 - 7.00 | Doublet of Doublets | 2H | H-3', H-5' (Aromatic) |

| ~4.70 | Singlet | 1H | CH (Malonate) |

| ~4.25 | Quartet | 4H | OCH₂ (Ethyl) |

| ~1.30 | Triplet | 6H | CH₃ (Ethyl) |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' (Aromatic) |

| ~132 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (Aromatic) |

| ~130 (d, ⁴JCF ≈ 3 Hz) | C-1' (Aromatic) |

| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' (Aromatic) |

| ~62 | OCH₂ (Ethyl) |

| ~57 | CH (Malonate) |

| ~14 | CH₃ (Ethyl) |

Experimental Protocols for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument being used.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-15 ppm

-

Temperature: 298 K

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Analysis Workflow

Caption: A logical workflow for the NMR analysis of an organic compound.

Mass spectrometry analysis of Diethyl 2-(4-fluorophenyl)malonate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-(4-fluorophenyl)malonate

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic organic chemistry and drug discovery. This document outlines the expected fragmentation patterns, suggests experimental protocols, and presents data in a structured format to aid in the characterization and quantification of this molecule.

Introduction to the Mass Spectrometry of Malonic Esters

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When analyzing esters like this compound, common fragmentation pathways include alpha-cleavage and McLafferty rearrangements.[1][2][3] The presence of an aromatic ring and a fluorine atom is expected to significantly influence the fragmentation pattern, often leading to the formation of stable aromatic cations.[3][4]

Predicted Mass Spectrum and Fragmentation Pathways

Key Predicted Fragmentation Pathways:

-

Loss of an Ethoxy Radical (-•OCH2CH3): This is a common fragmentation for ethyl esters, resulting from alpha-cleavage at the carbonyl group. This would lead to a fragment ion at m/z 209.

-

Loss of an Ethoxycarbonyl Radical (-•COOCH2CH3): This fragmentation would result in an ion at m/z 181.

-

Loss of Diethyl Malonate Moiety: Studies on 2-substituted diethyl malonate derivatives show a characteristic loss of the malonate group (M-159), which would lead to a fluorophenyl-containing fragment.[7]

-

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For an ethyl ester, this would result in the loss of ethene (C2H4), leading to a fragment ion at m/z 226.

-

Formation of Fluorotropylium Ion: Aromatic compounds can rearrange to form stable tropylium ions. The presence of the fluorophenyl group may lead to the formation of a fluorotropylium ion at m/z 95.

Logical Fragmentation Flow:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A robust and reproducible mass spectrometry analysis requires carefully optimized experimental conditions. The following protocols are recommended for the analysis of this compound.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[8][9][10]

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique that can be used for less volatile compounds or for analyses requiring higher sensitivity.

| Parameter | Condition |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Agilent 6545 Q-TOF or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Drying Gas Flow | 8 L/min |

| Drying Gas Temp. | 325 °C |

| Nebulizer Pressure | 35 psig |

| Sheath Gas Flow | 11 L/min |

| Sheath Gas Temp. | 350 °C |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 120 V |

| Mass Range | m/z 50-500 |

Experimental Workflow:

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. GCMS Section 6.14 [people.whitman.edu]

- 4. youtube.com [youtube.com]

- 5. Diethyl malonate [webbook.nist.gov]

- 6. Diethyl malonate [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

The Biological Activity of Fluorinated Phenylmalonates: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the biological activities of fluorinated phenylmalonates, a class of compounds with underexplored therapeutic potential. We will delve into their role as enzyme inhibitors, particularly focusing on the well-documented activity of a complex derivative against Microsomal Triglyceride Transfer Protein (MTP), and explore their potential as cytotoxic agents. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising chemical scaffold.

Introduction: The Role of Fluorine in Modulating Biological Activity

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's biological profile. The introduction of fluorine can alter a compound's pKa, lipophilicity, metabolic stability, and conformational preferences. These changes can lead to improved pharmacokinetic properties, enhanced binding affinity for biological targets, and increased potency and selectivity. This guide focuses specifically on phenylmalonate scaffolds, where the introduction of fluorine onto the phenyl ring can significantly influence their interaction with biological systems.

Enzyme Inhibition: A Key Biological Activity of Fluorinated Phenylmalonates

Fluorinated phenylmalonates have emerged as promising enzyme inhibitors. Their mechanism of action can vary, but they often act as competitive or non-competitive inhibitors by interacting with the active or allosteric sites of their target enzymes.

Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

A prominent example of the biological activity of a fluorinated phenylmalonate derivative is the inhibition of Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical enzyme in the assembly and secretion of triglyceride-rich lipoproteins, such as very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine.[1][2] Inhibition of MTP is a therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol and managing dyslipidemia.[3][4]

JTT-130 (Granotapide) , a complex fluorinated phenylmalonate derivative, is a potent and intestine-specific MTP inhibitor.[3][5] Its structure includes a trifluoromethylphenyl group, which contributes to its biological activity. JTT-130 has been shown to effectively reduce plasma triglycerides and LDL cholesterol concentrations without causing the hepatic triglyceride accumulation (steatosis) often associated with non-specific MTP inhibitors.[1][6] The intestine-specific action of JTT-130 is attributed to its rapid hydrolysis to an inactive metabolite after absorption.[3][4]

Cytotoxic Activity of Fluorinated Phenyl Derivatives

While direct data on the cytotoxicity of simple fluorinated phenylmalonates is limited in the available literature, structurally related fluorinated phenyl derivatives have demonstrated significant anticancer activity. This suggests that the fluorophenyl moiety, a key component of fluorinated phenylmalonates, can contribute to cytotoxic effects against cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of various fluorinated phenyl derivatives against different cancer cell lines. It is important to note that these compounds are not phenylmalonates but provide valuable insight into the potential of the fluorophenyl group for inducing cytotoxicity.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [7]

| Compound | Cell Line | IC50 (µM) |

| 2b | PC3 (Prostate Carcinoma) | 52 |

| 2c | PC3 (Prostate Carcinoma) | 80 |

| 2c | MCF-7 (Breast Cancer) | 100 |

| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 |

| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 |

Table 2: Cytotoxicity of Fluorinated Aminophenylhydrazines [8]

| Compound | Cell Line | IC50 (µM) |

| Compound 6 | A549 (Lung Carcinoma) | 0.64 |

These data indicate that fluorinated phenyl compounds can exhibit potent cytotoxic effects, warranting further investigation of fluorinated phenylmalonates as potential anticancer agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the biological activity of fluorinated phenylmalonates.

MTP Inhibition Assay (In Vitro)

This protocol is a representative example of how to assess the inhibitory activity of a compound against MTP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MTP.

Materials:

-

Microsomes from a suitable source (e.g., human liver or intestine)

-

MTP-specific antibody

-

Radiolabeled triglyceride (e.g., [³H]triolein)

-

Phospholipid vesicles (donor particles)

-

Acceptor particles (e.g., LDL)

-

Test compound (fluorinated phenylmalonate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing BSA)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare Reagents: Dilute the test compound to various concentrations in the assay buffer. Prepare a mixture of radiolabeled triglyceride and phospholipid vesicles.

-

Assay Setup: In a microplate, add the assay buffer, MTP-containing microsomes, and the test compound at different concentrations. Include a control with no inhibitor.

-

Initiate Reaction: Start the transfer reaction by adding the donor particles (radiolabeled triglyceride/phospholipid vesicles).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the transfer of triglycerides.

-

Stop Reaction: Terminate the reaction by adding an MTP-specific antibody that binds to the donor vesicles, followed by the addition of acceptor particles.

-

Separation: Separate the donor and acceptor particles by centrifugation or filtration.

-

Quantification: Measure the radioactivity in the acceptor particle fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of MTP inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 of a test compound on a specific cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, PC3, MCF-7)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (fluorinated phenylmalonate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the cell culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate key concepts.

MTP Inhibition and Lipid Metabolism Pathway

Caption: MTP Inhibition by a Fluorinated Phenylmalonate Derivative.

Experimental Workflow for In Vitro MTP Inhibition Assay

Caption: Workflow for MTP Inhibition Assay.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

Fluorinated phenylmalonates represent a versatile class of compounds with significant potential in drug discovery. The well-documented activity of a complex derivative as an MTP inhibitor highlights their promise in treating metabolic disorders. Furthermore, the cytotoxic effects observed in structurally related fluorinated phenyl compounds suggest that this scaffold warrants investigation for anticancer applications.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of fluorinated phenylmalonate derivatives. This should include screening against a diverse panel of enzymes and cancer cell lines to elucidate structure-activity relationships and identify novel therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for advancing our understanding and application of this promising class of molecules.

References

- 1. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Diethyl 2-(4-fluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the active methylene group in Diethyl 2-(4-fluorophenyl)malonate. This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to the unique electronic properties conferred by the 4-fluorophenyl substituent. This guide covers the synthesis, acidity, and key reactions of this versatile reagent, complete with experimental protocols and quantitative data to support laboratory applications.

Introduction

This compound is a disubstituted malonic ester characterized by a methylene group activated by two adjacent electron-withdrawing ethyl ester groups and a 4-fluorophenyl group. The presence of the fluorine atom, an electronegative element, on the phenyl ring further enhances the acidity of the methine proton, making this compound a highly reactive precursor for the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds.[1][2]

The core reactivity of this compound stems from the ease of deprotonation of the α-hydrogen to form a resonance-stabilized carbanion (enolate). This nucleophilic intermediate readily participates in a variety of carbon-carbon bond-forming reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A modern and versatile approach is the copper-catalyzed arylation of diethyl malonate.[3]

Reaction Scheme:

This method offers good to excellent yields and tolerates a variety of functional groups. An alternative, more classical approach involves the nucleophilic substitution of a highly activated aryl halide, such as hexafluorobenzene, with the sodium salt of diethyl malonate.[2]

Acidity and Enolate Formation

The hydrogen atom of the active methylene group in diethyl malonate has a pKa of approximately 13, making it readily removable by a moderately strong base, such as sodium ethoxide.[4] The introduction of the electron-withdrawing 4-fluorophenyl group is expected to further increase the acidity of the remaining methine proton, facilitating enolate formation. This enhanced acidity is due to the inductive effect of the fluorine atom, which helps to stabilize the resulting negative charge on the carbanion.

The formation of the enolate is a critical first step in most reactions involving this compound.

Key Reactions of the Active Methylene Group

The enolate of this compound is a versatile nucleophile that can undergo a variety of important synthetic transformations.

Alkylation

Alkylation of the enolate with an alkyl halide is a common method for introducing alkyl substituents at the α-position. This reaction proceeds via an SN2 mechanism.[5] Careful control of stoichiometry is necessary to favor mono-alkylation over di-alkylation.[6]

Experimental Protocol: Mono-alkylation of this compound (Representative)

This protocol is adapted from a general procedure for the mono-alkylation of diethyl malonate.[6]

-

Base Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol to prepare sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Acylation

Acylation of the enolate with an acyl chloride or anhydride introduces an acyl group, leading to the formation of a β-keto ester derivative. This reaction is a powerful tool for constructing more complex carbonyl compounds.

Experimental Protocol: C-Acylation of this compound (Representative)

This protocol is based on a general procedure for the acylation of diethyl malonate.

-

Preparation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.0 equivalent), a small amount of absolute ethanol, and a catalytic amount of carbon tetrachloride.

-

Enolate Formation: Add a solution of this compound (1.0 equivalent) in absolute ethanol dropwise. The reaction is initiated, and once subsided, anhydrous ether is added. The mixture is heated until the magnesium is consumed. The solvents are then removed under reduced pressure.

-

Acylation: The residue is dissolved in a dry, non-polar solvent (e.g., benzene or ether). The acylating agent (e.g., benzoyl chloride, 1.0 equivalent) is added dropwise at a low temperature (e.g., 0 °C).

-

Workup and Purification: The reaction is quenched with dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by distillation or chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base such as an amine.[7] The reaction with this compound leads to the formation of an α,β-unsaturated system.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Representative)

This protocol is adapted from a procedure for the condensation of diethyl malonate with benzaldehyde.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of a weak base (e.g., piperidine or immobilized gelatine) in a suitable solvent (e.g., toluene or DMSO).[8]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress, often by observing the collection of water in a Dean-Stark trap if using an azeotropic solvent.

-

Workup: After the reaction is complete, cool the mixture and wash it with water and dilute acid to remove the catalyst.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by distillation or recrystallization.

Hydrolysis and Decarboxylation

The ester groups of this compound and its derivatives can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Arylmalonic acids are particularly susceptible to decarboxylation upon heating, yielding a substituted acetic acid.[10][11]

Experimental Protocol: Hydrolysis and Decarboxylation (Representative)

A procedure for a related perfluorophenyl derivative suggests that vigorous hydrolysis with a mixture of aqueous HBr and acetic acid at reflux temperature leads to the formation of the corresponding acetic acid in good yield.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of this compound.

Table 1: Acidity of Diethyl Malonate and Related Compounds

| Compound | pKa | Reference |

| Diethyl malonate | ~13 | [4] |

| Diethyl 2-phenylmalonate | Predicted ~11.8 |

Table 2: Representative Yields for Key Reactions

| Reaction | Substrate | Product | Yield (%) | Reference |

| Alkylation | Diethyl malonate | Mono-alkylated product | 74 | |

| Knoevenagel | Diethyl malonate | α,β-unsaturated product | 85-95 | [8][9] |

| Decarboxylation | Diethyl 2-(perfluorophenyl)malonate | 2-(Perfluorophenyl)acetic acid | 63 | [2] |

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet and quartet for the ethyl groups (~1.2 and 4.2 ppm, respectively). - Singlet for the methine proton (~4.0-5.0 ppm). - Multiplets in the aromatic region for the 4-fluorophenyl group (~7.0-7.5 ppm). |

| ¹³C NMR | - Signals for the ethyl groups (~14 and 62 ppm). - Signal for the methine carbon (~55-65 ppm). - Signals for the carbonyl carbons (~165-170 ppm). - Signals for the aromatic carbons, showing C-F coupling. |

| IR (cm⁻¹) | - Strong C=O stretch for the ester groups (~1730-1750 cm⁻¹). - C-H stretches for the alkyl and aromatic groups (~2900-3100 cm⁻¹). - C-O stretches (~1100-1300 cm⁻¹). - C-F stretch (~1200-1250 cm⁻¹). |

| Mass Spec. | - Molecular ion peak. - Fragmentation pattern showing loss of ethoxy (-45), carboethoxy (-73), and the entire malonate moiety. |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The enhanced acidity of its active methylene group, a consequence of the electron-withdrawing nature of both the ester and the 4-fluorophenyl substituents, facilitates the formation of a nucleophilic enolate. This enolate readily undergoes alkylation, acylation, and Knoevenagel condensation reactions, providing access to a diverse array of complex molecules. The subsequent hydrolysis and decarboxylation of the malonate derivatives offer a straightforward route to substituted acetic acids. The protocols and data presented in this guide provide a solid foundation for the application of this versatile reagent in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library2.smu.ca [library2.smu.ca]

- 4. Diethyl 2-(2-methylallyl)malonate | 1575-67-3 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 9. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. rsc.org [rsc.org]

- 13. DIETHYL 2-(4-CHLORO-2-FLUOROPHENYL)MALONATE(680211-90-9) 1H NMR [m.chemicalbook.com]

- 14. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]

- 15. Diethyl malonate [webbook.nist.gov]

- 16. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to Diethyl 2-(4-fluorophenyl)malonate

IUPAC Name: Diethyl 2-(4-fluorophenyl)propanedioate

CAS Number: 2965-90-4[1]

This technical guide provides a comprehensive overview of Diethyl 2-(4-fluorophenyl)malonate, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the known properties of structurally similar compounds, such as other substituted diethyl malonates, the following characteristics can be anticipated.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₃H₁₅FO₄ | Calculated |

| Molecular Weight | 254.25 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Based on similar diethyl arylmalonates |

| Boiling Point | > 300 °C (Predicted) | Higher than diethyl malonate due to the aryl group |

| Density | ~1.2 g/cm³ (Predicted) | Increased density due to the fluorine atom |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Slightly soluble in water. | Typical for diethyl esters |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet), a singlet or triplet for the methine proton, and multiplets for the aromatic protons of the 4-fluorophenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the methine carbon, carbons of the ethyl groups, and the aromatic carbons, with splitting patterns influenced by the fluorine atom. |

| IR Spectroscopy | Strong absorption band around 1730-1750 cm⁻¹ (C=O stretching of the ester), C-O stretching bands, and bands corresponding to the aromatic C-H and C=C bonds, as well as a C-F stretching band. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 254, with characteristic fragmentation patterns including the loss of ethoxycarbonyl and 4-fluorophenyl groups. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and versatile method is the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis

This protocol describes a general procedure for the synthesis of this compound via the alkylation of diethyl malonate with a suitable 4-fluorophenyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or another suitable base, e.g., sodium hydride)

-

Anhydrous ethanol (or another suitable solvent, e.g., DMF, THF)

-

4-Fluorobromobenzene (or another suitable 4-fluorophenyl halide)

-

Palladium catalyst (e.g., Pd(dba)₂, if using a cross-coupling approach)

-

Phosphine ligand (e.g., Xantphos, if using a cross-coupling approach)

-

Hydrochloric acid (dilute)

-

Sodium chloride solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. The formation of the sodium salt of diethyl malonate will occur.

-

Arylation:

-

Nucleophilic Aromatic Substitution (for activated substrates): While less common for simple aryl halides, if an activated 4-fluorophenyl electrophile is used, it can be added directly to the enolate solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig or similar): For less reactive aryl halides like 4-fluorobromobenzene, a palladium-catalyzed cross-coupling reaction is more efficient. In a separate flask, prepare a mixture of the palladium catalyst and the phosphine ligand in an anhydrous solvent. Add the 4-fluorobromobenzene and the pre-formed diethyl malonate enolate. The reaction is heated under an inert atmosphere until completion.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

References

Molecular structure and weight of Diethyl 2-(4-fluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Diethyl 2-(4-fluorophenyl)malonate, a substituted diethyl malonate ester of significant interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document compiles its deduced molecular structure and weight, and offers predicted spectroscopic data based on analogous compounds. Furthermore, a generalized experimental protocol for its synthesis is presented, drawing from established methodologies for related molecules. This guide aims to serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorinated organic compounds.

Molecular Structure and Properties

This compound possesses a core diethyl malonate structure with a 4-fluorophenyl group attached to the central carbon atom.

Molecular Formula: C₁₃H₁₅FO₄

Molecular Weight: 254.26 g/mol

The presence of the fluorine atom is expected to influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅FO₄ | Deduced |

| Molecular Weight | 254.26 g/mol | Calculated |

| IUPAC Name | diethyl 2-(4-fluorophenyl)propanedioate | Deduced |

| CAS Number | Not readily available | N/A |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of similar compounds and fundamental principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 2H | Ar-H (ortho to F) |

| ~7.00-7.10 | m | 2H | Ar-H (meta to F) |

| ~4.60 | s | 1H | -CH(Ar)- |

| ~4.20 | q | 4H | -OCH₂CH₃ |

| ~1.25 | t | 6H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (aromatic) |

| ~130 (d, ³JCF ≈ 8 Hz) | C-H (aromatic, ortho to F) |

| ~128 | C (aromatic, ipso) |

| ~115 (d, ²JCF ≈ 21 Hz) | C-H (aromatic, meta to F) |

| ~62 | -OCH₂CH₃ |

| ~55 | -CH(Ar)- |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H (aliphatic) |

| ~1735 | C=O (ester) |

| ~1600, ~1510 | C=C (aromatic) |

| ~1250 | C-O (ester) |

| ~1220 | C-F |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular ion) |

| 209 | [M - OEt]⁺ |

| 181 | [M - COOEt]⁺ |

| 109 | [C₆H₄F-CH]⁺ |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available, a general and reliable method can be adapted from the well-established malonic ester synthesis.

Synthesis of this compound via Malonic Ester Synthesis

Principle: This method involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with a suitable 4-fluorophenyl electrophile.

Reagents and Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)

-

4-Fluorobenzyl bromide (or a similar reactive 4-fluorophenyl derivative)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Anhydrous ethanol is added to the flask, followed by the cautious addition of sodium metal to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

-

Enolate Formation: Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature. The mixture is stirred for approximately 30-60 minutes to ensure complete formation of the diethyl malonate enolate.

-

Alkylation: A solution of 4-fluorobenzyl bromide in anhydrous ethanol is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained at that temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous NH₄Cl solution, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Pathway via Malonic Ester Synthesis

Caption: General synthetic scheme for this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Diethyl 2-(4-fluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Diethyl 2-(4-fluorophenyl)malonate as a key building block. This versatile starting material is particularly valuable in medicinal chemistry for the introduction of a 4-fluorophenyl moiety, a common substituent in many bioactive molecules that can enhance metabolic stability and binding affinity.

Introduction

This compound is an activated methylene compound that serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The electron-withdrawing nature of the two ester groups acidifies the alpha-proton, facilitating its removal by a base to form a nucleophilic enolate. This enolate can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including cyclocondensation, Knoevenagel condensation, and Michael additions. These reactions provide access to important heterocyclic scaffolds such as barbiturates, pyrazolones, and coumarins, which are of significant interest in drug discovery and development.

I. Synthesis of 5-(4-fluorophenyl)barbituric Acid via Cyclocondensation

The reaction of a disubstituted malonic ester with urea is a classic and reliable method for the synthesis of barbiturates.[1][2][3] This protocol outlines the synthesis of 5-(4-fluorophenyl)barbituric acid, a potential central nervous system depressant, from this compound and urea.

Reaction Pathway

Experimental Protocol

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

2 L Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 0.5 moles of this compound. In a separate beaker, dissolve 30 g (0.5 moles) of dry urea in 250 mL of hot (approximately 70 °C) absolute ethanol. Add the urea solution to the reaction flask.[1]

-

Cyclocondensation: Shake the mixture well and heat it to reflux using an oil bath set at 110 °C for 7 hours. A white precipitate of the sodium salt of 5-(4-fluorophenyl)barbituric acid will form.[1][2]

-

Work-up and Isolation: After the reflux period, add 500 mL of hot (50 °C) water to the reaction mixture to dissolve the precipitate.[1] Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).

-

Crystallization and Purification: Filter the resulting solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to allow the 5-(4-fluorophenyl)barbituric acid to crystallize.[1]

-

Collect the white product by suction filtration using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110 °C for 3–4 hours.[1]

Quantitative Data

| Reactant | Molar Eq. | Theoretical Yield | Actual Yield | Percentage Yield |

| This compound | 1.0 | - | - | 72-78% (based on unsubstituted)[1] |

| Urea | 1.0 | - | - | |

| Sodium | 1.0 | - | - |

Note: The expected yield is based on the synthesis of the parent barbituric acid and may vary for the 4-fluorophenyl derivative.

II. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] This reaction, when applied to this compound and an aldehyde (e.g., 4-fluorobenzaldehyde), can lead to the formation of α,β-unsaturated dicarbonyl compounds, which are valuable intermediates in organic synthesis.[5]

Reaction Workflow

Experimental Protocol (General)

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

-

Solvent (e.g., DMSO, benzene)

-

Dean-Stark apparatus (if using benzene)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound and the aromatic aldehyde in the chosen solvent.

-

Add a catalytic amount of the base.

-

If using benzene, set up a Dean-Stark apparatus to remove the water formed during the reaction and heat to reflux.[6] If using DMSO with a catalyst like immobilized gelatine, the reaction can be stirred at room temperature.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the work-up procedure will depend on the solvent and catalyst used. For the benzene/piperidine system, the reaction mixture is typically washed with water, dilute acid, and brine, then dried and the solvent evaporated.[6] For the DMSO/immobilized gelatine system, the product can be extracted with a non-polar solvent like hexane.[5]

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation of 4-Fluorobenzaldehyde with Diethyl Malonate

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Immobilized Gelatine | DMSO | Room Temp. | - | 85-89 | [5] |

| Immobilized BSA | DMSO | Room Temp. | - | 85-89 | [5] |

Note: This data is for the reaction of 4-fluorobenzaldehyde with unsubstituted diethyl malonate, but provides a good starting point for optimization with this compound.

III. Michael Addition for the Formation of 1,5-Dicarbonyl Compounds

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8] The enolate of this compound can act as a Michael donor, reacting with Michael acceptors like methyl vinyl ketone to form 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of more complex molecules.

Logical Relationship in Michael Addition

Experimental Protocol (General)

Materials:

-

This compound

-

α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in the solvent.

-

Add a catalytic amount of the base to generate the enolate in situ.

-

Cool the mixture in an ice bath and slowly add the α,β-unsaturated carbonyl compound.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of barbiturates, α,β-unsaturated systems via Knoevenagel condensation, and 1,5-dicarbonyl compounds through Michael addition serve as a foundation for further exploration and development of novel molecules for pharmaceutical and materials science applications. The presence of the 4-fluorophenyl group offers a handle for modifying the physicochemical and biological properties of the resulting heterocycles.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]

- 8. askfilo.com [askfilo.com]

Application Notes and Protocols: Alkylation of Diethyl 2-(4-fluorophenyl)malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of diethyl 2-(4-fluorophenyl)malonate is a key chemical transformation that falls under the general category of malonic ester synthesis. This protocol leverages the acidity of the α-hydrogen on the malonate backbone, which is rendered acidic by the two adjacent electron-withdrawing ester groups.[1][2][3] The process involves the deprotonation of this α-carbon using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond.[1][4] This synthesis is highly versatile for creating a variety of α-substituted (4-fluorophenyl)acetic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. The choice of base, solvent, and alkylating agent can be tailored to achieve desired outcomes and yields.

General Reaction Scheme

The overall reaction involves the deprotonation of this compound to form an enolate, which is subsequently alkylated by an alkyl halide (R-X).

(Self-generated image, not from a specific source)

Experimental Protocols

This section details two common protocols for the alkylation of this compound using different base/solvent systems.

Protocol 1: Using Sodium Ethoxide in Ethanol

This is a classic and widely used method that minimizes the risk of transesterification by matching the alkoxide base to the ester groups.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| This compound | 254.25 | 1.0 eq (e.g., 2.54 g) | Starting material. |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.1 eq | Base. Handle under inert atmosphere. |

| Alkyl Halide (R-X) | Varies | 1.1 - 1.2 eq | e.g., Iodomethane, Benzyl Bromide. |

| Anhydrous Ethanol (EtOH) | 46.07 | Varies (e.g., 50 mL) | Solvent. Must be dry. |

| Saturated Ammonium Chloride (NH₄Cl) aq. | - | Varies | For quenching the reaction. |

| Diethyl Ether or Ethyl Acetate | - | Varies | Extraction solvent. |

| Brine (Saturated NaCl aq.) | - | Varies | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Varies | Drying agent. |

Equipment:

| Equipment | Purpose |

| Round-bottom flask | Reaction vessel. |

| Magnetic stirrer and stir bar | For mixing the reaction. |

| Reflux condenser | To prevent solvent loss upon heating. |

| Dropping funnel | For controlled addition of reagents. |

| Inert atmosphere setup | Nitrogen or Argon gas line. |

| Separatory funnel | For liquid-liquid extraction. |

| Rotary evaporator | For solvent removal. |

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Add anhydrous ethanol to the flask, followed by the portion-wise addition of sodium ethoxide. Stir until the base is fully dissolved.

-

Substrate Addition: Add this compound dropwise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the alkyl halide (R-X) dropwise to the reaction mixture. The reaction is often exothermic. If necessary, cool the flask in an ice bath during the addition.

-

Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. c. Remove the ethanol using a rotary evaporator. d. Add deionized water to the residue and transfer the mixture to a separatory funnel. e. Extract the aqueous layer three times with diethyl ether or ethyl acetate. f. Combine the organic layers and wash with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Using Sodium Hydride in THF

This method uses a stronger, non-alkoxide base and is suitable for a broader range of substrates.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| This compound | 254.25 | 1.0 eq (e.g., 2.54 g) | Starting material. |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.2 eq | Base. Highly reactive with water. Handle with extreme care. |

| Alkyl Halide (R-X) | Varies | 1.1 - 1.2 eq | e.g., Iodomethane, Benzyl Bromide. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | Varies (e.g., 50 mL) | Solvent. Must be dry. |

| Saturated Ammonium Chloride (NH₄Cl) aq. | - | Varies | For quenching the reaction. |

| Diethyl Ether or Ethyl Acetate | - | Varies | Extraction solvent. |

| Brine (Saturated NaCl aq.) | - | Varies | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Varies | Drying agent. |

Procedure:

-

Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Base Preparation: Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Enolate Formation: Add a solution of this compound in anhydrous THF dropwise from the dropping funnel to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, and then warm to room temperature for another 30 minutes.

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (R-X) dropwise.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux until TLC analysis indicates the consumption of the starting material.

-

Work-up & Purification: Follow steps 6 and 7 from Protocol 1. Quench the reaction very carefully at 0 °C due to the presence of unreacted NaH.

Data Presentation

The success of the alkylation is highly dependent on the nature of the alkylating agent, following the principles of SN2 reactions.[2] Primary and benzylic halides are excellent substrates, while secondary halides react more slowly, and tertiary halides are unsuitable due to competing elimination reactions.[1]

Table 1: Representative Yields for Alkylation with Various Alkyl Halides.

| Entry | Alkyl Halide (R-X) | Base/Solvent System | Typical Reaction Time (h) | Isolated Yield (%) |

| 1 | Iodomethane | NaOEt / EtOH | 4 - 6 | 85 - 95 |

| 2 | Benzyl Bromide | NaOEt / EtOH | 3 - 5 | 90 - 98 |

| 3 | Allyl Bromide | NaH / THF | 2 - 4 | 88 - 96 |

| 4 | 2-Bromopropane | NaH / THF | 12 - 24 | 40 - 60 |

| 5 | tert-Butyl Bromide | N/A | N/A | ~0 (Elimination) |

Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.

Visualizations

Reaction Mechanism

The mechanism involves two main steps: the formation of a resonance-stabilized enolate followed by an SN2 attack on the alkyl halide.[1][4]

References

Application Notes and Protocols for Acylation Reactions Involving Diethyl 2-(4-fluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information regarding the acylation of Diethyl 2-(4-fluorophenyl)malonate. This versatile substrate is a key building block in organic synthesis, particularly for the introduction of a 4-fluorophenyl moiety into pharmacologically active molecules. The electron-withdrawing nature of the fluorine atom can influence the acidity of the malonate proton, impacting its reactivity in acylation reactions. The protocols described herein are foundational for the synthesis of various intermediates used in drug discovery and development.

Introduction

This compound is an important starting material for the synthesis of a variety of organic compounds, including derivatives of barbiturates and other heterocyclic systems with potential biological activity.[1][2] Acylation of this malonate, specifically C-acylation, introduces an acyl group onto the carbon atom bearing the 4-fluorophenyl group, leading to the formation of β-dicarbonyl compounds. These products are valuable precursors for more complex molecular architectures.

A highly effective method for the C-acylation of diethyl malonate and related active methylene compounds involves the use of magnesium chloride and a tertiary amine base in the presence of an acid chloride.[3][4][5] This procedure is known for its high yields and selectivity for C-acylation over O-acylation, which is attributed to the formation of a magnesium enolate.[4][6] The protocols provided below are adapted from this established methodology for this compound.

Data Presentation: Representative Acylation Reactions

The following table summarizes expected yields for the acylation of this compound with various acyl chlorides based on general procedures for diethyl malonate.[4] Actual yields may vary depending on the specific reaction conditions and the nature of the acylating agent.

| Entry | Acyl Chloride | Base | Solvent | Expected Yield (%) |

| 1 | Acetyl chloride | Triethylamine | Acetonitrile | 85-95 |

| 2 | Propionyl chloride | Triethylamine | Acetonitrile | 80-90 |

| 3 | Benzoyl chloride | Pyridine | Dichloromethane | 75-85 |

| 4 | Isobutyryl chloride | Triethylamine | Acetonitrile | 80-90 |

Experimental Protocols

Protocol 1: C-Acylation of this compound with Acetyl Chloride

This protocol describes the C-acylation of this compound using acetyl chloride, magnesium chloride, and triethylamine.

Materials:

-

This compound

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N), freshly distilled

-

Acetyl Chloride, freshly distilled

-

Anhydrous Acetonitrile (CH₃CN)

-